REACTION_CXSMILES
|
[CH3:1][O-:2].[Na+].[Br:4][C:5]1[C:6](Cl)=[N:7][CH:8]=[N:9][C:10]=1[C:11]([F:14])([F:13])[F:12]>CO>[Br:4][C:5]1[C:6]([O:2][CH3:1])=[N:7][CH:8]=[N:9][C:10]=1[C:11]([F:14])([F:13])[F:12] |f:0.1|
|
Name
|
sodium methoxide
|
Quantity
|
16.7 mL
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
21.5 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=NC=NC1C(F)(F)F)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to give rise
|
Type
|
CUSTOM
|
Details
|
to a reaction
|
Type
|
CUSTOM
|
Details
|
After confirmation of the completion of the reaction
|
Type
|
DISTILLATION
|
Details
|
the reaction mixture was subjected to vacuum distillation
|
Type
|
CUSTOM
|
Details
|
to remove the solvent
|
Type
|
ADDITION
|
Details
|
The residue was poured into water
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with chloroform
|
Type
|
WASH
|
Details
|
The resulting organic layer was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
an aqueous sodium chloride solution in this order and then dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
The resulting solution was subjected to vacuum distillation
|
Type
|
CUSTOM
|
Details
|
to remove the solvent
|
Type
|
WASH
|
Details
|
The residue was washed with n-hexane
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=NC=NC1C(F)(F)F)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.2 g | |
YIELD: PERCENTYIELD | 91% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |